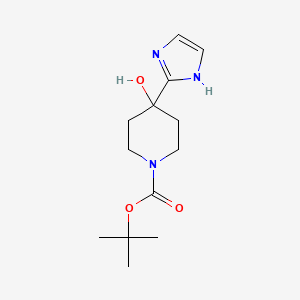

tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate

CAS No.: 158654-95-6

Cat. No.: VC2396953

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158654-95-6 |

|---|---|

| Molecular Formula | C13H21N3O3 |

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) |

| Standard InChI Key | GGIQUXQAPBSMGF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O |

Introduction

Chemical Structure and Identification

Molecular Identity

Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS No. 158654-95-6) is characterized by its specific molecular structure combining several key functional groups. The compound has a molecular formula of C₁₃H₂₁N₃O₃ and a molecular weight of 267.32 g/mol. The structure features a central piperidine ring substituted at the 4-position with both a hydroxyl group and an imidazole moiety, while the nitrogen of the piperidine is protected with a tert-butoxycarbonyl (Boc) group. These structural features contribute to its chemical reactivity, solubility profile, and potential biological activities.

Chemical Identifiers

The compound can be identified through several standardized chemical nomenclature systems, providing unique identifiers for database searches and reference purposes. The following table summarizes the key chemical identifiers for this compound:

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate |

| CAS Number | 158654-95-6 |

| Molecular Formula | C₁₃H₂₁N₃O₃ |

| Molecular Weight | 267.32 g/mol |

| InChI | InChI=1S/C13H21N3O3/c1-12(2,3)19-11(17)16-8-4-13(18,5-9-16)10-14-6-7-15-10/h6-7,18H,4-5,8-9H2,1-3H3,(H,14,15) |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2)O |

Structural Features

The structure of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate contains several important functional groups that determine its chemical behavior. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's basicity and ability to participate in hydrogen bonding. The hydroxyl group at the 4-position of the piperidine ring serves as both a hydrogen bond donor and acceptor, influencing the compound's solubility and reactivity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthetic procedures and can be selectively removed under acidic conditions, making the compound valuable in pharmaceutical synthesis routes.

Synthesis Methods

General Synthetic Approaches

Chemical Reactivity

Functional Group Reactivity

Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate contains multiple functional groups that can undergo various chemical transformations. Understanding these reactivity patterns is crucial for developing synthetic routes or predicting metabolic pathways if the compound is used in biological applications.

The key reactive sites include:

-

Imidazole Ring: The imidazole moiety can participate in various reactions typical of aromatic heterocycles, including electrophilic aromatic substitution, coordination to metal ions, and acid-base reactions due to its nitrogen atoms.

-

Hydroxyl Group: The tertiary alcohol at the 4-position can undergo dehydration, oxidation, or esterification reactions.

-

Boc Protecting Group: The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions (typically using trifluoroacetic acid or HCl) to reveal the secondary amine of the piperidine ring.

Stability Considerations

The compound's stability under various conditions is an important consideration for both synthetic applications and potential biological studies. The tert-butoxycarbonyl group is generally stable under basic and neutral conditions but labile under acidic conditions. The hydroxyl group and imidazole moiety may influence the compound's sensitivity to oxidative conditions. Long-term storage is typically recommended under inert atmosphere and low temperature to prevent degradation.

Biological Activity and Applications

Research Applications

Tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate may serve several important functions in chemical and pharmaceutical research:

-

Synthetic Intermediate: The compound may function as a valuable intermediate in the synthesis of more complex bioactive molecules, particularly for pharmaceutical research targeting neurological or cardiovascular conditions.

-

Scaffold for Structure-Activity Relationship Studies: The compound's structure provides multiple sites for derivatization, making it potentially useful for generating compound libraries for structure-activity relationship (SAR) studies.

-

Pharmacological Tool Compound: The unique structural features may make it useful as a tool compound for studying specific biological pathways, particularly those involving metal coordination or hydrogen bonding interactions.

Comparative Analysis with Structurally Similar Compounds

Structural Analogs

To better understand the potential properties and applications of tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate, it is valuable to compare it with structurally similar compounds. One such analog is tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No. 953071-73-3), which differs in having a benzimidazole ring instead of an imidazole ring and lacking the hydroxyl group at the 4-position .

The following table compares key properties of these two related compounds:

| Property | tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate | tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N₃O₃ | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 267.32 g/mol | 301.38 g/mol |

| Core Heterocycle | Imidazole | Benzimidazole |

| 4-Position Substituent | Hydroxy + Imidazole | Benzimidazole (no hydroxy) |

| Notable Features | Tertiary alcohol functionality | Extended aromatic system |

Physical and Chemical Properties

Physical State and Appearance

Based on structural analysis and comparison with similar compounds, tert-butyl 4-hydroxy-4-(1H-imidazol-2-yl)piperidine-1-carboxylate is likely a crystalline solid at room temperature. The presence of multiple hydrogen bonding sites (hydroxyl group and imidazole N-H) suggests potential for forming crystalline structures with specific melting point characteristics.

Solubility Profile

The solubility profile of this compound is influenced by its functional groups. The imidazole ring and hydroxyl group provide hydrophilic character, while the tert-butyl group contributes hydrophobic properties. This combination likely results in moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, with limited solubility in water and non-polar solvents like hexane or toluene.

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic features that could be used for identification and purity assessment:

-

¹H NMR Spectroscopy: Expected to show distinctive signals for the imidazole protons (typically around 7-8 ppm), tert-butyl protons (around 1.4-1.5 ppm), and piperidine ring protons (typically between 1.5-4.0 ppm).

-

¹³C NMR Spectroscopy: Would display characteristic signals for the carbonyl carbon of the Boc group (around 155 ppm), quaternary carbon of the tert-butyl group (around 80 ppm), and imidazole carbons (typically between 120-150 ppm).

-

IR Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C=O stretching (1680-1730 cm⁻¹), and C-N stretching (1200-1350 cm⁻¹).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume